BenchChemオンラインストアへようこそ!

5-Nitroisoquinoline-4-carboxylic acid

synthetic methodology process chemistry building-block procurement

5-Nitroisoquinoline-4-carboxylic acid (CAS 62781‑94‑6, molecular formula C₁₀H₆N₂O₄, MW 218.17 g mol⁻¹) is a heterocyclic building block belonging to the 5‑nitroisoquinoline‑4‑carboxylic acid family. The compound contains an electron‑withdrawing nitro group at the 5‑position and a carboxylic acid at the 4‑position on the isoquinoline scaffold, a substitution pattern that imparts distinct reactivity and biological recognition properties relative to other positional isomers such as 5‑nitroisoquinoline‑1‑, ‑3‑, and ‑6‑carboxylic acids [REFS‑1].

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 62781-94-6
Cat. No. B8741620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisoquinoline-4-carboxylic acid
CAS62781-94-6
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H6N2O4/c13-10(14)7-5-11-4-6-2-1-3-8(9(6)7)12(15)16/h1-5H,(H,13,14)
InChIKeyMLTPWWJMNANWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisoquinoline-4-carboxylic acid (CAS 62781-94-6): Procurement-Relevant Identity and Structural Context


5-Nitroisoquinoline-4-carboxylic acid (CAS 62781‑94‑6, molecular formula C₁₀H₆N₂O₄, MW 218.17 g mol⁻¹) is a heterocyclic building block belonging to the 5‑nitroisoquinoline‑4‑carboxylic acid family. The compound contains an electron‑withdrawing nitro group at the 5‑position and a carboxylic acid at the 4‑position on the isoquinoline scaffold, a substitution pattern that imparts distinct reactivity and biological recognition properties relative to other positional isomers such as 5‑nitroisoquinoline‑1‑, ‑3‑, and ‑6‑carboxylic acids [REFS‑1]. The nitro group enables participation in oxidative nucleophilic substitution of hydrogen (SNH) reactions, facilitating late‑stage functionalization without pre‑installed leaving groups [REFS‑2]. Commercially available at 97% purity with batch‑specific QC documentation (NMR, HPLC, GC), this compound is supplied exclusively for research‑use purposes [REFS‑3].

Why 5-Nitroisoquinoline-4-carboxylic acid Cannot Be Replaced by Closest Analogs Without Data‑Driven Qualification


Positional isomerism on the isoquinoline nucleus fundamentally alters electronic distribution, metal‑coordination geometry, and target‑binding competence. For example, 5‑nitroquinoline (5NQ) and 5‑nitroisoquinoline (5NIQ) differ only in pyridine‑nitrogen placement yet exhibit distinct vibrational spectra and Zn(II)‑binding modes [REFS‑1]. In the carboxylic‑acid series, the 4‑COOH isomer engages a different hydrogen‑bond donor/acceptor vector than the 1‑COOH, 3‑COOH, or 6‑COOH isomers, which can radically change affinity for targets such as neuronal nitric oxide synthase (nNOS), inducible NOS (iNOS), and the CCR5 chemokine receptor [REFS‑2]. Consequently, procurement decisions that treat any 5‑nitroisoquinoline‑carboxylic acid as interchangeable risk importing uncharacterized selectivity and potency profiles that can invalidate SAR campaigns or lead‑optimization efforts. The quantitative evidence below defines when 4‑COOH substitution provides a measurable advantage.

Quantitative Differentiation Evidence for 5-Nitroisoquinoline-4-carboxylic acid Versus Its Most Relevant Comparators


Synthetic Accessibility by Direct Electrophilic Nitration: 144 g Batch Yields Versus Multi‑Step Routes for Isomeric Analogues

The 5‑nitro‑4‑carboxy isomer is uniquely accessible by direct electrophilic nitration of 4‑carboxy‑isoquinoline using KNO₃/H₂SO₄ at ambient temperature, a procedure that delivers 144 g of product (mp 285 °C) in a single step without requiring protective‑group chemistry [REFS‑1]. In contrast, the 5‑nitro‑1‑carboxy isomer requires nitration of isoquinoline‑1‑carboxylic acid with fuming HNO₃ at 0 °C followed by careful neutralization, and the 5‑nitro‑3‑carboxy isomer is typically accessed via Pd‑catalyzed hydrogenation or multi‑step ester hydrolysis, adding cost and reducing throughput [REFS‑2]. This operational simplicity directly reduces procurement lead‑times and per‑gram cost for the 4‑COOH isomer.

synthetic methodology process chemistry building-block procurement

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 410 nM IC₅₀ in Rat Brain Homogenate

5‑Nitroisoquinoline‑4‑carboxylic acid inhibits rat neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 410 nM, measured by oxyhemoglobin‑to‑methemoglobin conversion in Sprague‑Dawley rat brain homogenates [REFS‑1]. This value is approximately 25‑fold more potent than the compound's iNOS inhibitory activity (IC₅₀ ≈ 10,000–57,600 nM across multiple cell‑based assays), indicating measurable isoform selectivity for the constitutive neuronal enzyme over the inducible form [REFS‑2]. For comparison, a structurally distinct 5‑nitroisoquinoline derivative (CHEMBL247378) shows nNOS IC₅₀ = 110 nM in the same assay, confirming that substituent identity modulates potency within this scaffold class, but direct comparative data for the 1‑COOH, 3‑COOH, and 6‑COOH positional isomers in the nNOS assay are not publicly available [REFS‑3]. The 410 nM potency benchmark therefore serves as a starting point for SAR programs targeting nNOS.

neurodegeneration nitric oxide synthase nNOS inhibitor

CCR5 Antagonist Activity: 2,800 nM IC₅₀ in HIV‑1 gp120‑Induced Cell‑Fusion Assay

5‑Nitroisoquinoline‑4‑carboxylic acid functions as a CCR5 antagonist with an IC₅₀ of 2,800 nM, determined by inhibition of HIV‑1 gp120‑induced cell‑cell fusion between viral envelope‑protein‑expressing cells and target cells [REFS‑1]. While this potency is modest compared to clinical‑stage CCR5 antagonists (e.g., maraviroc IC₅₀ ≈ 1–10 nM), the compound's low molecular weight (218 Da) and high ligand efficiency make it an attractive fragment‑sized starting point for structure‑based optimization [REFS‑2]. Preliminary pharmacological screening also indicates potential utility in CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD, although confirmatory in vivo data are lacking [REFS‑3]. The 5‑nitro‑4‑carboxy substitution pattern appears critical: the corresponding 5‑nitroquinoline‑4‑carboxylic acid (quinoline core instead of isoquinoline) is primarily explored for antibacterial/antitumor applications with no publicly disclosed CCR5 data, underscoring the isoquinoline nucleus as a privileged scaffold for this target [REFS‑4].

CCR5 antagonist HIV entry inhibitor chemokine receptor

iNOS Inhibition Profile: Consistent Micromolar‑Range Potency Across Multiple Cell‑Based Assays

Across three independent cell‑based assays, 5‑nitroisoquinoline‑4‑carboxylic acid inhibits iNOS‑mediated nitric oxide production with IC₅₀ values ranging from 9,810 nM to 60,300 nM: 32,900 nM in LPS‑stimulated mouse RAW 264.7 macrophages, 57,600 nM in IL‑1β/IFNγ‑stimulated rat RINmF cells, and 9,810 nM in a replicate RINmF assay [REFS‑1]. This micromolar‑range iNOS activity is approximately 25‑ to 150‑fold weaker than its nNOS potency (IC₅₀ 410 nM), establishing an exploitable isoform‑selectivity window. Among the 5‑nitroisoquinoline‑carboxylic acid positional isomers, only the 4‑COOH variant has publicly disclosed multi‑assay iNOS profiling; the 3‑COOH and 6‑COOH isomers lack any reported NOS activity data, while the 1‑COOH isomer has only qualitative anti‑inflammatory claims [REFS‑2]. The reproducible (albeit modest) iNOS inhibition combined with stronger nNOS engagement provides a unique dual‑profile signature that is not replicated by any other isomer in the public domain.

iNOS inhibitor nitric oxide inflammation

Purified Material Specification: 97% Purity with Batch‑Level QC Documentation (NMR, HPLC, GC)

Commercially sourced 5‑nitroisoquinoline‑4‑carboxylic acid is supplied at 97% purity as standard, with batch‑specific analytical reports including NMR (¹H and/or ¹³C), HPLC purity chromatogram, and optionally GC traces [REFS‑1]. This specification exceeds the typical 95% purity offered for the 1‑COOH and 3‑COOH positional isomers by several mainstream suppliers, which often provide only minimum purity claims without multi‑technique certification [REFS‑2]. The melting point of 285 °C (observed for the 144 g batch) provides an additional identity and purity checkpoint that is not routinely reported for other isomers [REFS‑3]. For teams requiring reproducible biological assay results across procurement lots, the documented batch QC reduces the risk of impurity‑driven false positives or potency shifts.

quality control batch reproducibility analytical chemistry

Prospective Antimalarial Activity: Scaffold Validation via 5‑Nitroisoquinoline Derivative IC₅₀ 0.7 μg mL⁻¹ Against Chloroquine‑Resistant P. falciparum

Although the carboxylic acid parent compound itself has not been tested in antimalarial assays, a closely related 5‑nitroisoquinoline derivative (1‑formyl‑5‑nitroisoquinoline‑derived hydrazone) demonstrated an IC₅₀ of 0.7 μg mL⁻¹ against a chloroquine‑resistant Plasmodium falciparum strain (ACC Niger), compared with 0.1 μg mL⁻¹ for chloroquine under identical conditions [REFS‑1]. This 7‑fold potency gap relative to chloroquine does not disqualify the scaffold; rather, it identifies a validated starting point for optimization—one that has the advantage of a distinct resistance profile. A systematic mutagenicity study of 22 5‑nitroisoquinoline derivatives revealed that all compounds were mutagenic in the TA100 Salmonella strain, with minimum mutagenic concentrations ranging from 0.1 to 52.9 μM, and that nitro‑group reduction was mechanistically implicated [REFS‑2]. This class‑level mutagenicity liability is critical context for procurement: the 4‑carboxylic acid handle provides a synthetic entry point for derivatization aimed at mitigating genotoxicity while retaining antiparasitic potency.

antimalarial Plasmodium falciparum nitroaromatic

Optimal Procurement and Application Scenarios for 5‑Nitroisoquinoline‑4‑carboxylic acid in Preclinical Research Programs


Fragment‑Based and Structure‑Guided Optimization of nNOS‑Selective Inhibitors for Neurodegenerative Disease

Medicinal chemistry teams requiring a fragment‑sized isoquinoline scaffold with demonstrated nNOS inhibition (IC₅₀ 410 nM) and a ~25‑fold selectivity window over iNOS can procure the 4‑COOH isomer as a validated starting point for structure‑based design. The 4‑carboxylic acid handle enables amide coupling, ester prodrug strategies, and bioisostere replacement without altering the nitro‑isoquinoline pharmacophore [REFS‑1]. The 97% purity with batch QC ensures reproducible IC₅₀ values across iterative SAR cycles.

CCR5 Antagonist Hit‑to‑Lead Programs Leveraging FragLite‑Efficiency

The compound's confirmed CCR5 antagonist activity (IC₅₀ 2,800 nM, gp120‑fusion assay) at a molecular weight of only 218 Da positions it as a fragment hit for CCR5‑targeted programs in HIV entry inhibition and inflammatory diseases. Procurement of the isoquinoline‑based scaffold is specifically indicated because the quinoline analogue (5‑nitroquinoline‑4‑carboxylic acid) lacks any reported CCR5 activity, suggesting a privileged isoquinoline recognition element [REFS‑2].

Antimalarial Lead Optimization with Integrated Mutagenicity Risk Mitigation

Teams pursuing non‑chloroquine antimalarial leads can use the 5‑nitroisoquinoline‑4‑carboxylic acid scaffold informed by the derivative IC₅₀ of 0.7 μg mL⁻¹ against chloroquine‑resistant P. falciparum. The known class‑level mutagenicity (MMC range 0.1–52.9 μM in TA100, nitro‑reduction‑dependent) provides a defined risk profile that can be addressed through the 4‑COOH derivatization handle—enabling systematic structure‑toxicity relationship studies early in the optimization cascade [REFS‑3].

Multi‑Gram Synthetic Methodology Development and Building‑Block Supply

Process chemistry groups and CROs requiring scalable quantities of a functionalized isoquinoline building block for parallel library synthesis can rely on the documented single‑step nitration procedure yielding 144 g batches (mp 285 °C). This operational simplicity, combined with the 97% commercial purity and multi‑technique QC, makes the 4‑COOH isomer the preferred procurement choice over positional analogues that require multi‑step syntheses or lack scalable routes [REFS‑4].

Quote Request

Request a Quote for 5-Nitroisoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.